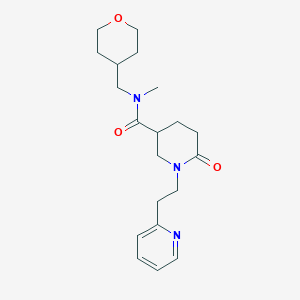
N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and an oxane group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the pyridine moiety via nucleophilic substitution or coupling reactions.
- Attachment of the oxane group through etherification or similar reactions.
- Final methylation and carboxamide formation under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
- Use of high-yielding reactions.
- Minimization of by-products.
- Implementation of efficient purification techniques such as chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the oxane group.
Reduction: Reduction reactions may target the carbonyl group in the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine moiety or the oxane group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products:
- Oxidation may yield hydroxylated or ketone derivatives.
- Reduction can produce alcohols or amines.
- Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It may:
- Bind to receptors or enzymes, modulating their activity.
- Interact with nucleic acids, affecting gene expression.
- Participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
- N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide can be compared to other piperidine or pyridine derivatives.
- Compounds like N-methylpiperidine-3-carboxamide or 2-pyridin-2-ylethylpiperidine may share structural similarities.
Uniqueness:
- The presence of the oxane group and the specific arrangement of functional groups make this compound unique.
- Its diverse reactivity and potential applications distinguish it from other similar compounds.
Properties
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-22(14-16-8-12-26-13-9-16)20(25)17-5-6-19(24)23(15-17)11-7-18-4-2-3-10-21-18/h2-4,10,16-17H,5-9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMLWDDTUQJIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













